

An In-depth Technical Guide to the Chemical Properties of Triisobutyl Citrate

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Compound of Interest

Compound Name: *Triisobutyl citrate*

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Introduction

Triisobutyl citrate (TIBC), systematically named tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate, is a citrate ester recognized for its utility as a non-toxic and biodegradable plasticizer.^[1] It serves as a "green" alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to environmental and health concerns.^[1] This has led to its increasing application in sensitive products such as food packaging, medical devices, and children's toys. In the pharmaceutical industry, citrate esters like TIBC are employed as plasticizers in polymer coatings for tablets, capsules, and beads to modify drug release profiles. Its compatibility with a range of polymers, including polyvinyl chloride (PVC), polylactide (PLA), and poly(hydroxybutyrate) (PHB), makes it a versatile excipient in drug development and advanced material science.^{[1][2]}

This technical guide provides a comprehensive overview of the chemical properties of **triisobutyl citrate**, detailed experimental protocols for its synthesis and analysis, and insights into its metabolic fate.

Chemical and Physical Properties

The fundamental chemical and physical properties of **triisobutyl citrate** are summarized in the table below. Data for the closely related isomer, tributyl citrate (TBC), is also included for comparison where specific data for TIBC is not readily available.

Property	Triisobutyl Citrate	Tributyl Citrate
Synonyms	Tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate	Tri-n-butyl citrate; Citric acid, tributyl ester
CAS Number	63133-75-5 [1] [3]	77-94-1
Molecular Formula	$C_{18}H_{32}O_7$ [1] [3] [4] [5]	$C_{18}H_{32}O_7$
Molecular Weight	360.44 g/mol [3] [4]	360.45 g/mol
Appearance	Colorless liquid [2]	Clear, colorless, oily liquid [6]
Boiling Point	377.9 ± 9.0 °C (Predicted) [7] [4]	169-171 °C at 1 hPa; 325 °C at 760 mmHg
Melting Point	-	-20 °C
Density	1.076 ± 0.06 g/cm ³ (Predicted) [7] [4]	1.04 g/cm ³ at 20 °C
Solubility	Soluble in organic solvents [2]	Insoluble in water; soluble in methanol, acetone, and other organic solvents [6]
Flash Point	-	157 °C [8] ; 184 °C
Refractive Index	-	1.439-1.447 at 20 °C

Experimental Protocols

Synthesis: Esterification of Citric Acid

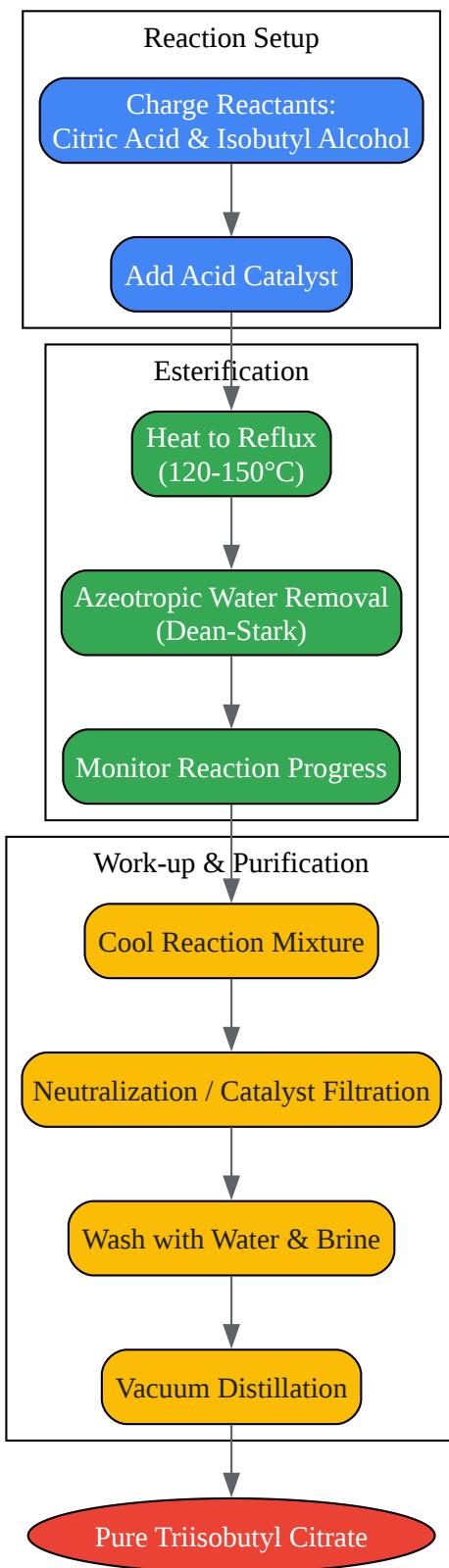
The primary method for producing **triisobutyl citrate** is the direct esterification of citric acid with isobutyl alcohol.[\[1\]](#) This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Methodology:

- Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a mechanical stirrer, charge citric acid and isobutyl alcohol. A

typical molar ratio of citric acid to isobutyl alcohol is between 1:3.5 and 1:5.0 to ensure complete esterification.[9]

- Catalyst Addition: Add an acid catalyst, which can be a homogeneous catalyst like sulfuric acid or p-toluenesulfonic acid, or a heterogeneous solid acid catalyst such as sulfated zirconia or phosphotungstic acid.[1] The catalyst amount typically ranges from 0.5% to 3.0% of the total reactant weight.[9]
- Reaction: Heat the mixture to reflux. The reaction temperature is generally maintained between 120 °C and 150 °C.[10] Water produced during the esterification is continuously removed azeotropically using the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2.5 to 7 hours.
- Work-up and Purification: After the reaction is complete, cool the mixture. If a homogeneous catalyst was used, neutralize it with an alkaline solution (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine. If a solid catalyst was used, it can be removed by filtration and potentially reused.[9]
- Isolation: Remove the excess isobutyl alcohol and any remaining volatile impurities by distillation under reduced pressure to yield the crude **triisobutyl citrate**. Further purification can be achieved by vacuum distillation.[11]

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of **triisobutyl citrate**.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of **triisobutyl citrate** and its related impurities.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **triisobutyl citrate** sample in a suitable organic solvent, such as n-hexane or acetone.[\[1\]](#) For analysis of TIBC in a polymer matrix, extraction is necessary. A common procedure involves dissolving the polymer in a solvent and extracting the plasticizer.
- GC-MS System: An Agilent GC system coupled with a Triple Quadrupole (TQ) Mass Spectrometer or similar is suitable.
- GC Parameters:
 - Column: A non-polar or semi-polar capillary column, such as a J&W DB-35ms (30 m x 0.25 mm, 0.25 μ m), is effective.
 - Injector: Split/splitless injector at a temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program: A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C, and hold for 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230-250 °C.
 - Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

- Characteristic Ions: For the related compound tributyl citrate, characteristic peaks are observed at m/z 185, 259, 56, 55, and 43.^[1] Similar fragmentation patterns would be expected for **triisobutyl citrate**.

FT-IR spectroscopy is used to identify the functional groups present in the **triisobutyl citrate** molecule, confirming its ester and hydroxyl functionalities.

Methodology:

- Sample Preparation (Neat Liquid): As **triisobutyl citrate** is a liquid, the simplest method is to prepare a thin film between two salt plates (e.g., KBr or NaCl).
 - Place one drop of the liquid sample onto one polished salt plate.
 - Carefully place the second plate on top and gently press to form a thin, uniform film, ensuring no air bubbles are trapped.
- Instrument Setup:
 - Spectrometer: A standard FT-IR spectrometer.
 - Background: Collect a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
- Data Acquisition:
 - Place the sample holder with the prepared salt plates into the spectrometer's sample beam.
 - Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).
- Spectral Interpretation: The resulting spectrum should show characteristic absorption bands:
 - O-H Stretch: A broad band around 3500 cm⁻¹ corresponding to the hydroxyl group.
 - C-H Stretch: Sharp bands between 2850-3000 cm⁻¹ from the isobutyl alkyl chains.

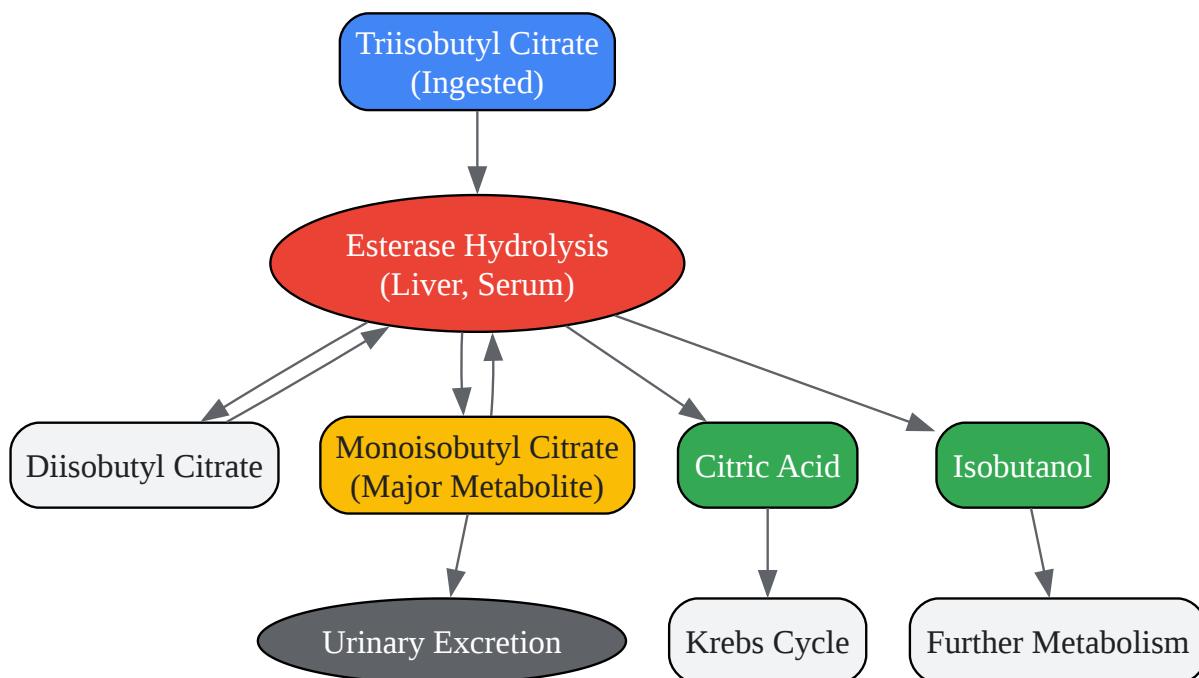
- C=O Stretch: A strong, sharp band around $1735\text{-}1750\text{ cm}^{-1}$ characteristic of the ester carbonyl groups.
- C-O Stretch: Bands in the region of $1000\text{-}1300\text{ cm}^{-1}$ corresponding to the C-O single bonds of the ester and alcohol.

Metabolism and Toxicology

Direct metabolic studies on **triisobutyl citrate** are limited; however, data from structurally similar citrate esters, such as acetyl tributyl citrate (ATBC), provide strong evidence for its likely metabolic pathway.^[5] Citrate esters are expected to undergo hydrolysis by esterases present in the body.

Upon ingestion, **triisobutyl citrate** is likely hydrolyzed into citric acid, isobutanol, and partially hydrolyzed intermediates like monoisobutyl citrate and diisobutyl citrate. In vitro studies with TBC and ATBC show rapid metabolism in rat liver homogenates and human serum.^[5] The major urinary metabolite of ATBC is monobutyl citrate, and a similar outcome is expected for TIBC.^[5] The final metabolites—citric acid and isobutanol—are endogenous or readily enter central metabolic pathways. Citric acid is a key intermediate in the Krebs cycle.^[12]

Toxicological data indicates that citrate esters have low acute oral toxicity.^{[4][5]} **Triisobutyl citrate** is generally regarded as a non-toxic and non-irritating material, making it suitable for pharmaceutical and food-contact applications.^[6]



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Caption: Proposed metabolic pathway of **triisobutyl citrate**.

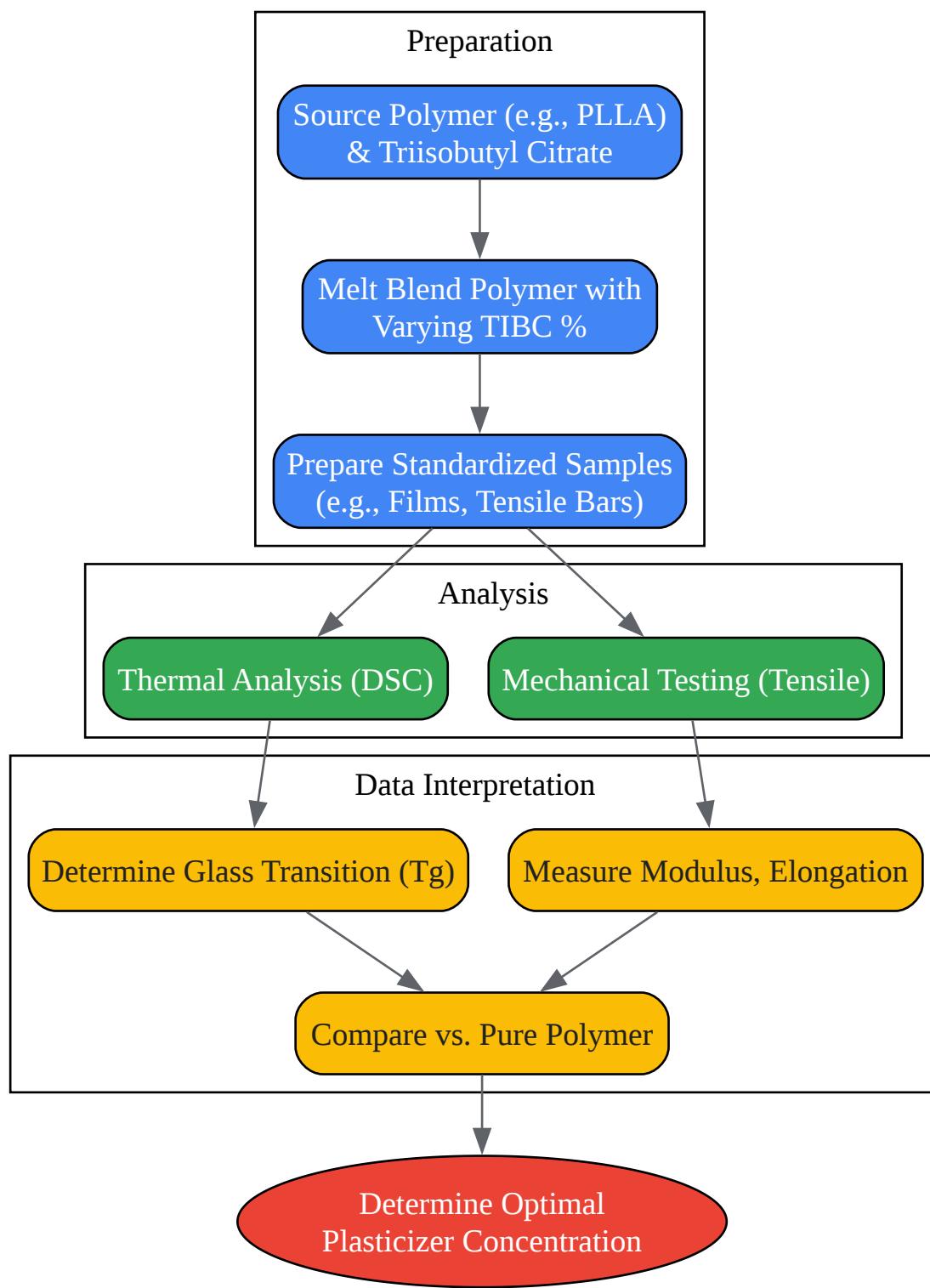
Application in Drug Development: Plasticizer Evaluation Workflow

In pharmaceutical sciences, **triisobutyl citrate** is used to improve the flexibility and mechanical properties of polymer films used in drug coatings. Evaluating its effectiveness as a plasticizer is a critical step in formulation development.

Experimental Workflow for Plasticizer Evaluation:

- Material Preparation: Source the biodegradable polymer (e.g., PLLA or PHB) and **triisobutyl citrate**.
- Formulation: Prepare blends of the polymer with varying concentrations of **triisobutyl citrate** (e.g., 0%, 5%, 10%, 20% w/w). This is typically done by melt extrusion to ensure homogeneous mixing.

- Sample Preparation: Create standardized samples from the extruded blends for different analyses. This may involve compression molding to form thin films or specific shapes for tensile testing.
- Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (T_g) of the blends. A decrease in T_g compared to the pure polymer indicates effective plasticization, as it signifies increased molecular mobility of the polymer chains.[\[13\]](#)
- Mechanical Testing: Conduct tensile tests on the prepared samples according to ASTM standards (e.g., ASTM D638). Measure properties such as elastic modulus, tensile strength, and elongation at break. An effective plasticizer will typically decrease the elastic modulus and increase the elongation at break, indicating enhanced flexibility and ductility.[\[13\]](#)
- Data Analysis: Compare the thermal and mechanical properties of the plasticized blends against the pure polymer control. Plot the change in T_g and mechanical properties as a function of plasticizer concentration to determine the optimal level for the desired application.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for evaluating plasticizer efficiency.

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